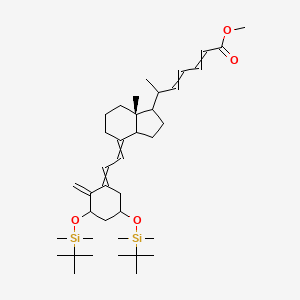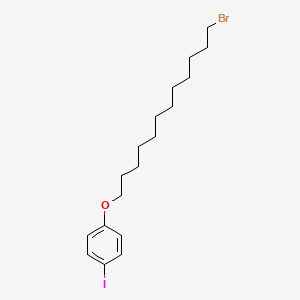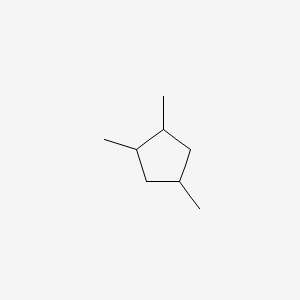
2,6-Diacetyl-4-mercaptopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diacetyl-4-mercaptopyridine is an organosulfur compound derived from pyridine It is characterized by the presence of acetyl groups at the 2 and 6 positions and a mercapto group at the 4 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetyl-4-mercaptopyridine typically involves the acetylation of 4-mercaptopyridine. One common method is the reaction of 4-mercaptopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diacetyl-4-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The acetyl groups can be reduced to form the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or disulfides.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Diacetyl-4-mercaptopyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Diacetyl-4-mercaptopyridine involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the acetyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Mercaptopyridine: Similar in structure but lacks the acetyl groups.
4-Mercaptopyridine: Similar in structure but lacks the acetyl groups at the 2 and 6 positions.
2,6-Dimercaptopyridine: Contains mercapto groups at the 2 and 6 positions instead of acetyl groups.
Uniqueness: 2,6-Diacetyl-4-mercaptopyridine is unique due to the presence of both acetyl and mercapto groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
927181-64-4 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
Clé InChI |
BLLMMENWPUMDJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=S)C=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)


![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]](/img/structure/B14176873.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)

![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)


![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
